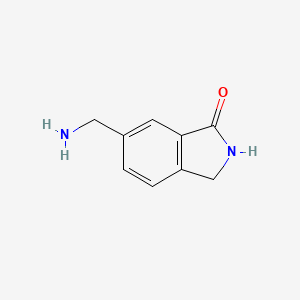

6-(Aminomethyl)isoindolin-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(aminomethyl)-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-4-6-1-2-7-5-11-9(12)8(7)3-6/h1-3H,4-5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVACKJYWYOGRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)CN)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10729290 | |

| Record name | 6-(Aminomethyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251195-14-8 | |

| Record name | 6-(Aminomethyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure Elucidation of 6-(Aminomethyl)isoindolin-1-one: A Methodical Approach

An In-Depth Technical Guide for Drug Development Professionals

Abstract: The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The precise determination of its structure, including the specific arrangement of substituents, is a critical step in drug discovery and development. This guide provides a comprehensive, in-depth walkthrough for the definitive structure elucidation of a key derivative, 6-(Aminomethyl)isoindolin-1-one. We will detail a multi-technique, orthogonal analytical workflow, moving from foundational molecular formula determination to the unambiguous confirmation of atomic connectivity and spatial arrangement. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice.

Introduction and Strategic Overview

6-(Aminomethyl)isoindolin-1-one is a substituted γ-lactam fused to a benzene ring.[3] The core isoindolinone moiety is of significant interest due to its presence in compounds with diverse pharmacological activities.[1][4] Accurate structural confirmation is the bedrock upon which all subsequent development activities—including structure-activity relationship (SAR) studies, ADME/Tox profiling, and CMC (Chemistry, Manufacturing, and Controls) development—are built.

Our approach is rooted in the principle of orthogonal validation, where each analytical technique provides a unique and complementary piece of structural information. The convergence of data from these disparate methods provides the highest possible confidence in the final structural assignment.

Elucidation Workflow Diagram

The logical flow of our investigation is designed to build a structural hypothesis and then systematically test and confirm it with increasingly powerful analytical techniques.

Caption: Overall workflow for the structure elucidation of 6-(Aminomethyl)isoindolin-1-one.

Foundational Analysis: Molecular Formula and Functional Groups

The first step in any structure elucidation is to determine the molecular formula and identify the key chemical functionalities present. This is efficiently achieved through High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared (FT-IR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS is superior to nominal mass spectrometry because it provides the exact mass of an ion with high precision (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental composition, distinguishing between molecules that might have the same nominal mass but different atomic makeups. For a novel or reference compound, this is the first and most critical piece of data.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Dissolve ~0.1 mg of the analyte in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile/Water 1:1 with 0.1% formic acid for positive ion mode).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion.

-

Analysis Mode: Acquire data in positive ion mode. The presence of two basic nitrogen atoms (the lactam and the primary amine) makes the molecule readily protonated.

-

Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire the spectrum over a mass range of m/z 100-500.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.

Data Presentation: Expected HRMS Data The molecular formula for 6-(Aminomethyl)isoindolin-1-one is C₉H₁₀N₂O.[5] The expected monoisotopic mass and common adducts are summarized below.

| Ion Adduct | Formula | Calculated m/z |

| [M+H]⁺ | C₉H₁₁N₂O⁺ | 163.0866 |

| [M+Na]⁺ | C₉H₁₀N₂ONa⁺ | 185.0685 |

| [M+K]⁺ | C₉H₁₀N₂OK⁺ | 201.0425 |

| [2M+H]⁺ | C₁₈H₂₁N₄O₂⁺ | 325.1659 |

The bolded [M+H]⁺ ion is the primary target for confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6] For 6-(Aminomethyl)isoindolin-1-one, we expect to see characteristic absorptions for the N-H bonds of the amine and lactam, the C=O of the lactam, C-N bonds, and aromatic C-H and C=C bonds. The position of the lactam carbonyl stretch is particularly diagnostic; its frequency is influenced by ring strain.[7][8]

Experimental Protocol: FT-IR (ATR)

-

Instrumentation: Utilize an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is ideal for solid samples, requiring minimal preparation.[9]

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Data Collection: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty crystal. Then, collect the sample spectrum.

-

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Data Presentation: Expected FT-IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | N-H stretching (primary amine and lactam) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |

| 2950 - 2850 | Medium-Weak | Aliphatic C-H stretching (CH₂) |

| 1700 - 1660 | Strong | C=O stretching (γ-lactam) |

| 1620 - 1580 | Medium | N-H bending (amine) and Aromatic C=C stretching |

| 1400 - 1000 | Medium | C-N stretching |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |

Definitive Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D experiments provides unambiguous evidence of atom connectivity.[10]

Expertise & Rationale:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).

-

¹³C NMR: Shows the number of unique carbon atoms and their chemical environment (e.g., carbonyl, aromatic, aliphatic).

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between nuclei. COSY shows proton-proton couplings. HSQC correlates protons directly to the carbons they are attached to. HMBC shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular fragments.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it ensures the exchangeable N-H protons are visible.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

1D Experiments: Acquire a standard ¹H spectrum and a proton-decoupled ¹³C spectrum.

-

2D Experiments: Acquire COSY, HSQC, and HMBC spectra. The parameters for these experiments (e.g., acquisition times, number of scans) should be optimized to achieve good signal-to-noise for the given sample concentration.

Data Presentation: Predicted NMR Data (in DMSO-d₆)

| Signal | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| NH (lactam) | ~8.3, br s, 1H | - | C=O, C3a, C7a |

| H-7 | ~7.7, d, 1H | ~128 | C=O, C5, C3a |

| H-5 | ~7.4, s, 1H | ~122 | C-7, C-6, C-3a |

| H-4 | ~7.3, d, 1H | ~123 | C-6, C-5, C-7a |

| CH₂ -N (lactam) | ~4.3, s, 2H | ~45 | C=O, C7a, C7 |

| CH₂ -NH₂ | ~3.8, s, 2H | ~44 | C-6, C-5, C-7 |

| NH₂ (amine) | ~2.5, br s, 2H | - | - |

| C =O | - | ~168 | - |

| C -6 | - | ~145 | - |

| C -3a | - | ~142 | - |

| C -7a | - | ~132 | - |

HMBC Correlation Diagram

This diagram visualizes the key long-range correlations that piece the isoindolinone core and the aminomethyl substituent together, confirming the "6-" position.

Sources

- 1. research.abo.fi [research.abo.fi]

- 2. Isoindolinone compounds active as Kv1.5 blockers identified using a multicomponent reaction approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phthalimidine | C8H7NO | CID 10199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - 6-(aminomethyl)-2,3-dihydro-1h-isoindol-1-one hydrochloride (C9H10N2O) [pubchemlite.lcsb.uni.lu]

- 6. rtilab.com [rtilab.com]

- 7. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Advanced Analytical Approach Based on Combination of FT-IR and Chemometrics for Quality Control of Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Speculative Mechanisms of Action of 6-(Aminomethyl)isoindolin-1-one

Audience: Researchers, scientists, and drug development professionals.

Abstract: The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This guide explores the potential mechanisms of action of a specific derivative, 6-(Aminomethyl)isoindolin-1-one. While direct studies on this compound are limited, this paper will extrapolate from the known biological activities of structurally related isoindolinones to propose and detail several plausible mechanistic pathways. This document will serve as a foundational resource for researchers initiating studies on this molecule, providing theoretical frameworks and actionable experimental protocols to elucidate its function.

Introduction to the Isoindolin-1-one Scaffold and 6-(Aminomethyl)isoindolin-1-one

The isoindolin-1-one core is a bicyclic heterocyclic compound that is a prominent feature in a variety of synthetic and naturally occurring molecules with diverse pharmacological properties.[4][5] These properties include anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][6] The versatility of this scaffold allows for a wide range of chemical modifications, leading to compounds with tailored biological effects.[7]

6-(Aminomethyl)isoindolin-1-one is a derivative characterized by an aminomethyl group at the 6th position of the isoindolinone core. This functional group can significantly influence the molecule's polarity, hydrogen bonding capacity, and potential interactions with biological targets. This guide will speculate on three primary mechanisms of action for 6-(Aminomethyl)isoindolin-1-one based on the established pharmacology of the broader isoindolinone class: PARP inhibition, neuroprotection, and modulation of inflammatory pathways.

Hypothesis 1: 6-(Aminomethyl)isoindolin-1-one as a Poly(ADP-ribose) Polymerase (PARP) Inhibitor

A significant body of research has identified isoindolinone derivatives as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes.[8][9] PARP enzymes are critical for DNA damage repair, and their inhibition is a clinically validated strategy in oncology.[10][11]

Mechanistic Rationale

The isoindolinone scaffold bears a structural resemblance to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), the substrate for PARP enzymes.[8] This similarity allows isoindolinone-based compounds to act as competitive inhibitors at the catalytic site of PARP.[8] By blocking PARP activity, these inhibitors prevent the repair of DNA single-strand breaks. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (often due to BRCA mutations), the accumulation of unrepaired DNA damage leads to cell death through a process known as synthetic lethality.[8][11]

The aminomethyl group on 6-(Aminomethyl)isoindolin-1-one could potentially enhance binding to the PARP active site through additional hydrogen bonding interactions, possibly increasing potency and selectivity.

Proposed Signaling Pathway

Caption: Hypothesized PARP inhibition pathway by 6-(Aminomethyl)isoindolin-1-one.

Experimental Validation

To investigate the PARP inhibitory activity of 6-(Aminomethyl)isoindolin-1-one, a series of biochemical and cellular assays can be employed.

Table 1: Experimental Protocols for Validating PARP Inhibition

| Experiment | Objective | Step-by-Step Methodology |

| PARP-1 Enzymatic Assay | To determine the direct inhibitory effect on PARP-1 activity. | 1. Recombinant human PARP-1 is incubated with a histone-coated plate. 2. Biotinylated NAD+ and varying concentrations of 6-(Aminomethyl)isoindolin-1-one are added. 3. The plate is incubated to allow for poly(ADP-ribosyl)ation of histones. 4. The reaction is stopped, and the plate is washed. 5. Streptavidin-HRP is added to detect the incorporated biotinylated PAR. 6. A colorimetric substrate is added, and absorbance is measured to quantify PARP-1 activity. 7. IC50 values are calculated from the dose-response curve. |

| Cellular PARP Inhibition Assay | To assess the inhibition of PARP activity in a cellular context. | 1. Cancer cells (e.g., BRCA-mutant breast cancer cell line) are seeded in a microplate. 2. Cells are treated with varying concentrations of 6-(Aminomethyl)isoindolin-1-one. 3. DNA damage is induced using a damaging agent (e.g., hydrogen peroxide). 4. Cells are fixed and permeabilized. 5. A primary antibody against PAR is added, followed by a fluorescently labeled secondary antibody. 6. Fluorescence intensity is measured to quantify cellular PAR levels. |

| Cell Viability Assay | To evaluate the synthetic lethality effect in DNA repair-deficient cells. | 1. BRCA-proficient and BRCA-deficient cell lines are seeded in parallel. 2. Cells are treated with a dose range of 6-(Aminomethyl)isoindolin-1-one for 72 hours. 3. Cell viability is assessed using a standard assay (e.g., MTT or CellTiter-Glo). 4. The differential sensitivity of the two cell lines is determined. |

Hypothesis 2: 6-(Aminomethyl)isoindolin-1-one as a Neuroprotective Agent

Compounds with isoquinoline and indole scaffolds, which are structurally related to isoindolinones, have demonstrated significant neuroprotective effects.[12][13] These effects are often mediated through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.[14][15]

Mechanistic Rationale

Neurodegenerative diseases are often associated with oxidative stress, neuroinflammation, and neuronal apoptosis. The potential neuroprotective mechanism of 6-(Aminomethyl)isoindolin-1-one could involve several pathways:

-

Antioxidant Activity: The molecule may directly scavenge reactive oxygen species (ROS) or upregulate endogenous antioxidant enzymes.[16]

-

Anti-inflammatory Effects: It could inhibit pro-inflammatory signaling pathways in microglia and astrocytes, reducing the production of inflammatory cytokines.

-

Modulation of Apoptotic Pathways: The compound might interfere with the intrinsic or extrinsic apoptotic cascades to prevent neuronal cell death.

The aminomethyl group could play a role in interacting with specific receptors or enzymes within these neuroprotective pathways.

Proposed Signaling Pathway

Caption: Potential neuroprotective mechanisms of 6-(Aminomethyl)isoindolin-1-one.

Experimental Validation

A series of in vitro experiments using neuronal cell models can be conducted to test the neuroprotective hypothesis.

Table 2: Experimental Protocols for Validating Neuroprotection

| Experiment | Objective | Step-by-Step Methodology |

| Neuronal Viability Assay under Oxidative Stress | To assess the protective effect against oxidative damage. | 1. Neuronal cells (e.g., SH-SY5Y) are seeded in a microplate. 2. Cells are pre-treated with 6-(Aminomethyl)isoindolin-1-one for a specified duration. 3. Oxidative stress is induced by adding hydrogen peroxide (H2O2) or glutamate. 4. After incubation, cell viability is measured using an MTT or LDH assay. |

| Measurement of Reactive Oxygen Species (ROS) | To determine the antioxidant capacity in a cellular environment. | 1. Neuronal cells are treated with the compound and then with an oxidative stressor. 2. A fluorescent probe for ROS (e.g., DCFH-DA) is added. 3. Fluorescence intensity is measured using a plate reader or flow cytometer to quantify intracellular ROS levels. |

| Anti-inflammatory Activity in Microglia | To evaluate the inhibition of inflammatory responses. | 1. Microglial cells (e.g., BV-2) are stimulated with lipopolysaccharide (LPS). 2. Cells are co-treated with 6-(Aminomethyl)isoindolin-1-one. 3. The supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA. 4. Cell lysates can be analyzed for the expression of inflammatory markers (e.g., iNOS, COX-2) by Western blot. |

Hypothesis 3: 6-(Aminomethyl)isoindolin-1-one as a Modulator of Inflammatory Pathways

The isoindolinone scaffold is present in molecules with known anti-inflammatory properties. For instance, some derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[4]

Mechanistic Rationale

Inflammation is a complex biological response involving various cell types and signaling molecules. A potential mechanism for 6-(Aminomethyl)isoindolin-1-one could be the inhibition of key enzymes in the inflammatory cascade, such as COX-1 and COX-2.[4] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. By inhibiting COX enzymes, the compound could reduce the production of prostaglandins, thereby exerting an anti-inflammatory effect.

Proposed Experimental Workflow

Caption: Experimental workflow to investigate the anti-inflammatory properties.

Experimental Validation

The anti-inflammatory potential can be assessed using a combination of enzymatic and cell-based assays.

Table 3: Experimental Protocols for Validating Anti-inflammatory Activity

| Experiment | Objective | Step-by-Step Methodology |

| COX-1/COX-2 Inhibition Assay | To determine the direct inhibitory effect on COX enzymes. | 1. Recombinant human COX-1 and COX-2 enzymes are used in separate assays. 2. The enzyme is incubated with arachidonic acid and varying concentrations of 6-(Aminomethyl)isoindolin-1-one. 3. The production of prostaglandin E2 (PGE2) is measured using a colorimetric or fluorescent assay kit. 4. IC50 values are calculated to determine the potency and selectivity of inhibition. |

| Prostaglandin E2 (PGE2) Production in Macrophages | To assess the inhibition of prostaglandin synthesis in a cellular context. | 1. Macrophage-like cells (e.g., RAW 264.7) are stimulated with LPS. 2. Cells are treated with different concentrations of the compound. 3. The cell culture supernatant is collected, and the concentration of PGE2 is quantified using an ELISA kit. |

Conclusion and Future Directions

This guide has proposed three plausible mechanisms of action for 6-(Aminomethyl)isoindolin-1-one based on the established pharmacology of the isoindolin-1-one scaffold. The outlined experimental protocols provide a clear roadmap for researchers to systematically investigate these hypotheses. The initial focus should be on in vitro biochemical and cellular assays to identify the most promising pathway(s). Subsequent studies could involve more complex cellular models, and eventually, in vivo animal models to validate the therapeutic potential of this compound. The exploration of 6-(Aminomethyl)isoindolin-1-one's mechanism of action holds the potential to uncover a novel therapeutic agent for cancer, neurodegenerative diseases, or inflammatory disorders.

References

- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - NIH. (2025).

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.).

- Synthesis of isoindolinones - Organic Chemistry Portal. (n.d.).

- Synthesis and Biological Activity of 6H-Isoindolo[2,1-a]indol-6-ones, Analogues of Batracylin, and Related Compounds | Request PDF - ResearchGate. (2025).

- Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment | ACS Medicinal Chemistry Letters - ACS Publications. (2025).

- Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - MDPI. (n.d.).

- Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed. (2023).

- Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed. (2024).

- Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed. (2025).

- Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - MDPI. (n.d.).

- Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC - NIH. (n.d.).

- Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine - MDPI. (n.d.).

- Properties and Functions of Isoindoline: A Short Review - Jetir.Org. (n.d.).

- 1824189-31-2 | 6-Amino-3-methylisoindolin-1-one | ChemScene. (n.d.).

- Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives | Request PDF. (2025).

- Examples of biologically active isoindolinone derivatives. - ResearchGate. (n.d.).

- Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - ACS Publications. (2019).

- Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed. (2024).

- PARP Inhibitors Stops Cancer Cells from Repairing? Olaparib Explained! - YouTube. (2025).

Sources

- 1. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. jetir.org [jetir.org]

- 7. Isoindolinone synthesis [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activity Screening of Novel Isoindolin-1-one Derivatives

For researchers, medicinal chemists, and drug development professionals, the isoindolin-1-one scaffold represents a privileged structure in the pursuit of novel therapeutics. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] This guide provides an in-depth, technically-focused framework for the systematic screening of novel isoindolin-1-one derivatives, moving from initial high-throughput cellular assays to targeted enzymatic and in vivo validation. The methodologies presented herein are designed to be robust and self-validating, providing a clear path from a newly synthesized compound to a promising lead candidate.

The Isoindolin-1-one Scaffold: A Versatile Core for Drug Discovery

The isoindolin-1-one core, a bicyclic γ-lactam, is a key pharmacophore found in a variety of natural products and synthetic molecules with significant biological activities.[1][3] Its rigid structure provides a foundation for the strategic placement of various functional groups, allowing for the fine-tuning of pharmacological properties. The diverse therapeutic potential of isoindolin-1-one derivatives stems from their ability to interact with a wide range of biological targets.[4] Documented activities include inhibition of enzymes such as poly(ADP-ribose) polymerase (PARP), various kinases, and cholinesterases, as well as modulation of inflammatory pathways and neuronal processes.[5][6][7]

The synthetic accessibility of the isoindolin-1-one scaffold allows for the creation of large, diverse chemical libraries, making it an ideal candidate for high-throughput screening campaigns.[4] Understanding the structure-activity relationships (SAR) of these derivatives is crucial for guiding the design of compounds with enhanced potency and selectivity.[8]

A Strategic Approach to Biological Activity Screening

A logical and tiered screening cascade is essential for the efficient evaluation of novel isoindolin-1-one derivatives. This process typically begins with broad, high-throughput in vitro assays to identify initial "hits" and progresses to more specific and complex in vivo models for lead validation.

Caption: A tiered approach to screening novel isoindolin-1-one derivatives.

Foundational In Vitro Screening: Assessing Cytotoxicity

The initial step in evaluating any new compound library is to determine the inherent cytotoxicity of the molecules. This provides a baseline understanding of their effect on cell viability and helps to identify compounds with potential as cytotoxic anticancer agents or, conversely, those with a favorable safety profile for other therapeutic applications.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Add various concentrations of the isoindolin-1-one derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9]

-

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[9]

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9]

-

Absorbance Reading: Gently shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[9]

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is another common method for assessing cytotoxicity. It measures the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[10]

Experimental Protocol: LDH Assay

-

Cell Culture and Treatment: Seed and treat cells with the isoindolin-1-one derivatives in a 96-well plate as described for the MTT assay.[11]

-

Controls: Prepare wells for the following controls: culture medium background, spontaneous LDH release (untreated cells), and maximum LDH release (cells treated with a lysis solution).[12]

-

Sample Collection: After the incubation period, carefully transfer an aliquot of the cell culture supernatant from each well to a new 96-well plate.

-

Reaction Mixture: Add the LDH assay reaction mixture (containing diaphorase and a tetrazolium salt) to each well.

-

Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.

-

Stop Solution: Add a stop solution to terminate the enzymatic reaction.[13]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]

Target-Specific and Phenotypic Screening

Following the initial cytotoxicity assessment, the screening strategy should diverge based on the hypothesized biological activity of the isoindolin-1-one derivatives.

Anticancer Activity: Enzyme Inhibition Assays

Many isoindolin-1-one derivatives exert their anticancer effects through the inhibition of key enzymes involved in cell proliferation and DNA repair, such as kinases and PARP.[6][7]

The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for drug development.[6] A variety of assay formats are available to measure kinase activity, with luminescence-based assays that quantify ATP consumption being a popular choice for high-throughput screening.[14]

Caption: Workflow of a luminescence-based kinase inhibition assay.

Experimental Protocol: Luminescence-Based Kinase Assay

-

Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in a suitable kinase assay buffer.

-

Inhibitor Addition: Add the isoindolin-1-one derivatives at various concentrations to the wells of a 384-well plate.

-

Kinase Addition: Add the kinase to each well and incubate for a short period to allow for inhibitor binding.[15]

-

Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture.[15]

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[15]

-

ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.[15]

-

Luminescence Generation: Add a Kinase Detection Reagent to convert the generated ADP into a luminescent signal.[15]

-

Signal Measurement: Measure the luminescence using a plate reader. A decrease in signal intensity indicates kinase inhibition.

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the repair of single-strand DNA breaks. PARP inhibitors have shown significant efficacy in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[7] The isoindolin-1-one scaffold is structurally similar to the nicotinamide moiety of NAD+, the substrate for PARP, making it a promising starting point for the design of PARP inhibitors.[7]

Anti-inflammatory Activity: COX Inhibition Assay

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. Isoindoline-1,3-dione derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of COX enzymes.[9][10]

Experimental Protocol: COX Inhibitor Screening Assay

-

Enzyme and Inhibitor Preparation: Prepare solutions of COX-1 and COX-2 enzymes, as well as the isoindolin-1-one test compounds.[16]

-

Incubation with Inhibitor: In separate tubes, incubate the COX-1 and COX-2 enzymes with the test compounds for a defined period (e.g., 10 minutes at 37°C).[16]

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to each tube.[16]

-

Reaction Termination: After a short incubation (e.g., 2 minutes at 37°C), stop the reaction by adding hydrochloric acid.[16]

-

Prostaglandin Quantification: The amount of prostaglandin produced can be quantified using various methods, such as an enzyme immunoassay (EIA).

Neuroprotective Activity: Cholinesterase Inhibition Assay

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease. Several isoindolin-1,3-dione derivatives have been identified as potent inhibitors of these enzymes.[5][17]

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

-

Principle: This colorimetric assay is based on the hydrolysis of acetylthiocholine by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.[18]

-

Reagent Preparation: Prepare solutions of AChE or BChE, the substrate (acetylthiocholine), DTNB, and the isoindolin-1-one inhibitors in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Procedure:

-

Add the buffer, DTNB solution, and the inhibitor solution to the wells of a 96-well plate.

-

Add the enzyme solution to each well and incubate for a short period.

-

Initiate the reaction by adding the substrate solution.

-

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of color formation is proportional to the enzyme activity.

In Vivo Validation of Lead Compounds

Promising "hit" compounds identified through in vitro screening require validation in relevant animal models to assess their efficacy and safety in a more complex biological system.

Anticancer Efficacy: Mouse Xenograft Model

Subcutaneous tumor xenograft models are widely used for the preclinical evaluation of anticancer agents.

Experimental Protocol: Subcutaneous Tumor Xenograft Model

-

Cell Preparation: Harvest cancer cells that are in the logarithmic growth phase.

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.

-

Tumor Cell Implantation: Inject a suspension of the cancer cells subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Regularly measure the tumor volume using calipers.

-

Treatment: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the isoindolin-1-one derivative and a vehicle control according to a defined dosing schedule.

-

Efficacy Assessment: Continue to monitor tumor growth and the overall health of the animals. The primary endpoint is typically tumor growth inhibition.

Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema Model

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Model: Use male Wistar or Sprague-Dawley rats.

-

Compound Administration: Administer the isoindolin-1-one derivative orally or intraperitoneally. A control group receives the vehicle.

-

Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Efficacy Calculation: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.

Neuroprotective Efficacy: Forced Swim Test

The forced swim test is a widely used behavioral model to screen for antidepressant and potential neuroprotective activity.[2]

Experimental Protocol: Forced Swim Test in Mice

-

Apparatus: A transparent cylindrical tank filled with water (25°C) to a level where the mouse cannot touch the bottom or escape.[2]

-

Procedure:

-

Place the mouse in the water tank for a 6-minute session.

-

Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement other than that required to keep the head above water.

-

-

Interpretation: A decrease in the duration of immobility in the treated group compared to the control group is indicative of an antidepressant-like effect.

Structure-Activity Relationship (SAR) Analysis

A critical component of the drug discovery process is the elucidation of the structure-activity relationship (SAR). By systematically modifying the structure of the isoindolin-1-one scaffold and observing the impact on biological activity, researchers can identify key structural features required for potency and selectivity.[8]

For example, in the development of anticancer isoindolin-1-one derivatives, substitutions at various positions on the isoindolin-1-one ring can significantly influence their inhibitory activity against different kinases.[6] Similarly, for PARP inhibitors, modifications that enhance the interaction with the nicotinamide binding pocket can lead to increased potency.[7]

Table 1: Examples of Biologically Active Isoindolin-1-one Derivatives

| Compound ID | Biological Activity | Target | IC50/Ki/EC50 | Reference |

| Derivative I | Anticholinesterase | AChE | IC50 = 1.12 µM | [17] |

| Derivative III | Anticholinesterase | BuChE | IC50 = 21.24 µM | [17] |

| Compound 2a | Anticancer | A549 cells | IC50 = 650.25 µg/mL | [3] |

| Compound 2c | Carbonic Anhydrase Inhibition | hCA I | Ki = 11.48 ± 4.18 nM | [3] |

| Compound 2f | Carbonic Anhydrase Inhibition | hCA II | Ki = 9.32 ± 2.35 nM | [3] |

| ZM4 | Anti-inflammatory | COX-2 | 28-91% inhibition | [9] |

| Compound 7 | Anticancer | A549 cells | IC50 = 19.41 µM | [11] |

| Compound 8a | Anticholinesterase | AChE | IC50 = 0.11 µM | [5] |

Conclusion

The isoindolin-1-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. A systematic and well-designed screening cascade, as outlined in this guide, is paramount for the efficient identification and validation of promising lead compounds. By integrating robust in vitro assays with relevant in vivo models and a thorough understanding of structure-activity relationships, researchers can unlock the full therapeutic potential of this versatile chemical entity.

References

-

Aygün, A., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology. [Link]

-

Al-Qaisi, J., et al. (2011). Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. Arabian Journal of Chemistry, 4(1), 83-89. [Link]

-

3H Biomedical. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

-

Can, N., et al. (2018). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. Letters in Drug Design & Discovery, 15(10), 1045-1054. [Link]

-

InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2024). Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study. Journal of Ovarian Research, 17(1), 1-17. [Link]

-

Takara Bio. (n.d.). LDH Cytotoxicity Detection Kit. Retrieved from [Link]

-

Upadhyay, S. P., et al. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 146, 104722. [Link]

-

Wujec, M., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 27(3), 933. [Link]

-

Machova, E., et al. (2006). Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. Central European Journal of Public Health, 14(Suppl), S29-S32. [Link]

-

Sharma, S., et al. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archiv der Pharmazie, 353(10), e2000178. [Link]

-

Kumar, A., et al. (2024). Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

-

Chen, Y., et al. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Chemical Neuroscience. [Link]

-

Ghorab, M. M., et al. (2013). Design and synthesis of some isoindoline derivatives as analogues of the active anti-inflammatory Indoprofen. ARKIVOC, 2013(2), 378-388. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

-

Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]

-

Madaan, K., & Singh, R. (2025). Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. ChemMedChem. [Link]

-

Singh, N., et al. (2022). Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR. Bioorganic & Medicinal Chemistry, 68, 116868. [Link]

-

Ali, M. R., et al. (2022). Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. Molecules, 27(19), 6296. [Link]

-

Mahernia, S., et al. (2021). Docking of isoindoline-1-one derivatives (compound 1: purple stick;...). ResearchGate. [Link]

-

Madaan, K., & Singh, R. (2025). Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. ChemMedChem. [Link]

-

ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 Values of Isolated Compounds as Anti-inflammatory agents. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. Retrieved from [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

-

Yilmaz, I., et al. (2020). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Anticancer Agents in Medicinal Chemistry, 20(11), 1368-1378. [Link]

-

Cayman Chemical. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Retrieved from [Link]

-

Plummer, R. (2018). PARP inhibitors – a cancer drug discovery story. YouTube. [Link]

-

Understanding Animal Research. (n.d.). Factsheet on the forced swim test. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

-

Worek, F., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2600-2610. [Link]

-

BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

-

ResearchGate. (n.d.). AChE activity assay by Ellman method. Retrieved from [Link]

-

ResearchGate. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse. Retrieved from [Link]

-

The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]

-

University of Pennsylvania. (n.d.). Forced Swim Test v.3. Retrieved from [Link]

-

Ibrahim, S. A., & Elsaman, T. (2018). Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives. Journal of Pharmaceutical Research International, 21(2), 1-19. [Link]

-

Abdel-Maksoud, M. S., et al. (2024). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 29(3), 678. [Link]

-

Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Retrieved from [Link]

-

Yilmaz, I., et al. (2020). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Anticancer Agents in Medicinal Chemistry, 20(11), 1368-1378. [Link]

-

Anosike, C. A., et al. (2012). Rat paw oedema modeling and NSAIDs: Timing of effects. African Journal of Pharmacy and Pharmacology, 6(16), 1214-1219. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]

- 10. Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative - Trukhanova - Farmaciya (Pharmacy) [edgccjournal.org]

- 11. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. vjoncology.com [vjoncology.com]

- 18. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 6-(Aminomethyl)isoindolin-1-one

Abstract

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 6-(Aminomethyl)isoindolin-1-one, a key building block in medicinal chemistry and drug discovery. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the structural elucidation and verification of this compound. By integrating established spectroscopic principles with detailed, field-proven experimental protocols, this guide serves as an authoritative resource for the unambiguous identification and analysis of 6-(Aminomethyl)isoindolin-1-one.

Introduction: The Significance of 6-(Aminomethyl)isoindolin-1-one

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] 6-(Aminomethyl)isoindolin-1-one, in particular, offers a strategic combination of a rigid isoindolinone core with a reactive primary amine, making it a versatile synthon for the development of novel therapeutics. Its structural analogues have shown promise in a range of therapeutic areas, underscoring the importance of precise and reliable analytical methods for its characterization.

This guide provides a detailed examination of the key spectroscopic techniques—NMR, IR, and MS—as they apply to 6-(Aminomethyl)isoindolin-1-one. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies, ensuring that each protocol is a self-validating system for generating high-quality, reproducible data.

Physicochemical Properties of 6-(Aminomethyl)isoindolin-1-one:

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O | ChemBK |

| Molar Mass | 162.19 g/mol | ChemBK |

| Predicted Density | 1.237 ± 0.06 g/cm³ | ChemBK |

| Predicted Boiling Point | 467.8 ± 44.0 °C | ChemBK |

| Predicted pKa | 14.22 ± 0.20 | ChemBK |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 6-(Aminomethyl)isoindolin-1-one, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms and the overall structure.

Theoretical Principles of NMR

The fundamental principle of NMR lies in the interaction of nuclear spins with an external magnetic field. Nuclei with a non-zero spin, such as ¹H and ¹³C, can exist in different spin states. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at a specific frequency, transitioning to a higher energy spin state. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, a phenomenon known as the chemical shift.[3][4]

Predicted ¹H NMR Spectrum of 6-(Aminomethyl)isoindolin-1-one

The ¹H NMR spectrum of 6-(Aminomethyl)isoindolin-1-one is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the isoindolinone ring, the aminomethyl protons, and the amine and amide protons.

Predicted ¹H NMR Chemical Shifts:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.2 - 7.8 | m | 3H |

| Isoindolinone-CH₂ | ~4.4 | s | 2H |

| Aminomethyl-CH₂ | ~3.9 | s | 2H |

| Amine-NH₂ | 1.5 - 3.0 (broad) | s (br) | 2H |

| Amide-NH | 8.0 - 8.5 (broad) | s (br) | 1H |

-

Aromatic Protons (7.2 - 7.8 ppm): The three protons on the benzene ring will appear in the aromatic region. The substitution pattern will lead to a complex multiplet (m).

-

Isoindolinone-CH₂ (~4.4 ppm): The two protons of the methylene group within the isoindolinone ring are chemically equivalent and are expected to appear as a singlet (s).

-

Aminomethyl-CH₂ (~3.9 ppm): The protons of the aminomethyl group are also expected to appear as a singlet.

-

Amine-NH₂ (1.5 - 3.0 ppm): The chemical shift of amine protons can vary and the signal is often broad due to quadrupole broadening and exchange with trace amounts of water. It will likely appear as a broad singlet (s, br).

-

Amide-NH (8.0 - 8.5 ppm): The amide proton is typically deshielded and will appear as a broad singlet.

Predicted ¹³C NMR Spectrum of 6-(Aminomethyl)isoindolin-1-one

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 168 - 172 |

| Aromatic Quaternary-C | 130 - 145 |

| Aromatic CH | 120 - 130 |

| Isoindolinone-CH₂ | 45 - 50 |

| Aminomethyl-CH₂ | 40 - 45 |

-

Carbonyl Carbon (168 - 172 ppm): The lactam carbonyl carbon is significantly deshielded and appears at a low field.

-

Aromatic Carbons (120 - 145 ppm): The six carbons of the benzene ring will have distinct chemical shifts, with the substituted carbons appearing at a lower field.

-

Isoindolinone-CH₂ (45 - 50 ppm): The methylene carbon of the isoindolinone ring.

-

Aminomethyl-CH₂ (40 - 45 ppm): The carbon of the aminomethyl group.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of 6-(Aminomethyl)isoindolin-1-one.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for this compound due to the presence of exchangeable NH and NH₂ protons.

-

Cap the NMR tube and gently invert to ensure complete dissolution.

Instrumental Analysis:

-

Record the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Record the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Process the data using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak.

Caption: Workflow for NMR analysis of 6-(Aminomethyl)isoindolin-1-one.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Theoretical Principles of IR Spectroscopy

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. These vibrations include stretching and bending modes. The frequency of absorption is dependent on the bond strength and the masses of the atoms involved.

Predicted IR Spectrum of 6-(Aminomethyl)isoindolin-1-one

The IR spectrum of 6-(Aminomethyl)isoindolin-1-one will be characterized by the vibrational modes of the amine, amide, and aromatic functionalities.

Predicted IR Absorption Frequencies:

| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3400 - 3250 (two bands) |

| N-H (Amide) | Stretch | ~3200 |

| C-H (Aromatic) | Stretch | >3000 |

| C-H (Aliphatic) | Stretch | <3000 |

| C=O (Lactam) | Stretch | 1680 - 1640 |

| C=C (Aromatic) | Stretch | 1600 - 1450 |

| N-H (Amine) | Bend (Scissoring) | 1650 - 1580 |

| C-N | Stretch | 1335 - 1250 |

-

N-H Stretching (Amine): Primary amines typically show two distinct bands in the 3400-3250 cm⁻¹ region corresponding to the asymmetric and symmetric N-H stretching vibrations.

-

N-H Stretching (Amide): The N-H stretch of the lactam will appear as a single, often broad, band around 3200 cm⁻¹.

-

C=O Stretching (Lactam): A strong absorption band in the region of 1680-1640 cm⁻¹ is characteristic of the carbonyl group in a five-membered lactam ring.

-

Aromatic C=C Stretching: A series of bands between 1600 and 1450 cm⁻¹ will be present due to the vibrations of the benzene ring.

-

N-H Bending (Amine): A bending vibration for the primary amine is expected in the 1650-1580 cm⁻¹ range.

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid 6-(Aminomethyl)isoindolin-1-one sample onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Clean the ATR crystal thoroughly after the measurement.

Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Theoretical Principles of Mass Spectrometry

In mass spectrometry, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The most common ionization technique for this type of molecule is electrospray ionization (ESI), which is a soft ionization method that typically produces the protonated molecule [M+H]⁺.

Predicted Mass Spectrum of 6-(Aminomethyl)isoindolin-1-one

Expected Molecular Ions:

| Ion | Calculated m/z |

| [M+H]⁺ | 163.0866 |

| [M+Na]⁺ | 185.0685 |

The high-resolution mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 163.0866.

Fragmentation Analysis:

The fragmentation of the [M+H]⁺ ion can provide valuable structural information. Key fragmentation pathways for 6-(Aminomethyl)isoindolin-1-one are expected to involve the loss of small neutral molecules and cleavage adjacent to the amine and amide functionalities.

-

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. In this case, cleavage of the bond between the aminomethyl group and the aromatic ring would be a likely fragmentation.

-

Loss of Ammonia (NH₃): The loss of ammonia from the protonated molecule is a possible fragmentation pathway.

-

Loss of Carbon Monoxide (CO): Cleavage of the lactam ring can lead to the loss of CO.

Sources

A Technical Guide to the Preliminary In Vitro Cytotoxicity Profiling of 6-(Aminomethyl)isoindolin-1-one

This document provides a comprehensive framework for conducting preliminary cytotoxicity studies on 6-(Aminomethyl)isoindolin-1-one, a novel compound belonging to the versatile isoindolinone class. This guide is intended for researchers, scientists, and drug development professionals engaged in early-stage oncology research. It moves beyond a simple recitation of protocols to explain the causal logic behind experimental design, ensuring a robust and self-validating approach to data generation and interpretation.

Introduction: The Isoindolinone Scaffold and a New Candidate

The isoindolinone core is a privileged heterocyclic structure found in numerous natural products and synthetic molecules, demonstrating a remarkable breadth of biological activities.[1][2] This scaffold is the backbone of highly successful immunomodulatory drugs (IMiDs®) and has been extensively explored for its therapeutic potential in treating both hematological and solid tumors.[3] Isoindolinone derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways.[4][5]

This guide focuses on 6-(Aminomethyl)isoindolin-1-one , a specific derivative for which a systematic cytotoxic evaluation is a critical first step in determining its potential as an anticancer agent.

Compound Profile: 6-(Aminomethyl)isoindolin-1-one

-

Molecular Formula: C₉H₁₀N₂O[6]

-

Molecular Weight: 162.19 g/mol [6]

-

CAS Number: 1251195-14-8[6]

-

Core Structure: A bicyclic γ-lactam fused to a benzene ring.

The primary objective of this guide is to outline a rigorous, multi-faceted strategy for an initial in vitro cytotoxicity assessment, forming the foundation for subsequent, more detailed mechanistic studies.

Strategic Imperative: Why Preliminary Cytotoxicity Screening is Non-Negotiable

In the landscape of drug discovery, early and reliable data on a compound's biological activity is paramount. Preliminary cytotoxicity screening serves as a crucial gatekeeper in the development pipeline.[7] Utilizing in vitro cell-based assays provides a rapid, cost-effective, and ethically sound method to triage novel chemical entities.[8][9]

The core goals of this initial phase are:

-

Determine Potency: To quantify the concentration at which the compound elicits a cytotoxic or cytostatic effect (IC₅₀).

-

Assess Selectivity: To evaluate whether the compound preferentially affects cancer cells over non-malignant cells, a key indicator of its therapeutic index.[8]

-

Gain Mechanistic Insight: To obtain initial clues about the mode of cell death (e.g., apoptosis vs. necrosis).

A failure at this stage, while disappointing, saves invaluable time and resources that would otherwise be committed to a non-viable candidate.[7]

The Experimental Blueprint: A Multi-Assay, Multi-Cell Line Approach

A single assay provides only one perspective on a compound's effect. To build a trustworthy and comprehensive profile, we employ an orthogonal testing strategy, interrogating multiple biological endpoints across a carefully selected panel of cell lines.

Rationale for Cell Line Selection

The choice of cell lines is foundational to the relevance of the study. Our panel is designed to provide broad applicability and includes a critical non-cancerous control.

-

A549 (Human Lung Adenocarcinoma): A widely used and well-characterized cell line, often employed in initial cancer screening. Several isoindolinone derivatives have demonstrated activity against A549 cells.[10][11]

-

MCF-7 (Human Breast Adenocarcinoma): Represents a common solid tumor type and is a standard for evaluating potential anticancer agents.[4]

-

HeLa (Human Cervical Carcinoma): A robust and highly proliferative cell line, making it a sensitive indicator for cytotoxic effects.[11][12]

-

HEK293 (Human Embryonic Kidney): This non-cancerous cell line is our negative control. High cytotoxicity against HEK293 cells relative to the cancer lines would indicate a poor selectivity index and potential for systemic toxicity, a significant red flag in early development.[8]

Rationale for Orthogonal Assay Selection

We will deploy three distinct assays, each measuring a different hallmark of cell health or death. This approach mitigates the risk of compound interference with a single assay technology and provides a more complete picture of the biological response.[13]

-

Primary Screen (Metabolic Viability): MTT Assay. This colorimetric assay measures the activity of mitochondrial reductase enzymes, which convert the tetrazolium salt MTT into a purple formazan product.[8] Its output is an indirect measure of metabolically active, viable cells. We use it as our primary screen due to its high-throughput compatibility, reproducibility, and extensive validation in the field.

-

Secondary Screen (Membrane Integrity): Lactate Dehydrogenase (LDH) Assay. This assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the cell culture medium upon plasma membrane damage.[14] It is a direct marker of cytotoxicity and cell lysis (necrosis). A compound that is highly positive in the LDH assay but weak in the MTT assay may be causing rapid necrotic cell death rather than a slower metabolic decline.

-

Mechanistic Screen (Apoptosis Induction): Caspase-Glo® 3/7 Assay. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs. This luminescent assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic cascade.[4] A strong caspase signal provides compelling evidence that the compound is inducing apoptosis.

The logical relationship between these assays is visualized below.

Caption: Logic diagram illustrating the complementary nature of the selected orthogonal assays.

Detailed Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of appropriate controls. Precision and consistency in execution are critical for data integrity.

Overall Experimental Workflow

The entire process follows a structured path from initial setup to final data analysis.

Caption: High-level workflow for the preliminary cytotoxicity assessment of the test compound.

Protocol 1: Cell Culture and Plating

-

Maintenance: Culture A549, MCF-7, HeLa, and HEK293 cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: Passage cells upon reaching 80-90% confluency to maintain exponential growth.

-

Seeding: Harvest cells using Trypsin-EDTA. Perform a cell count using a hemocytometer or automated cell counter to ensure viability is >95%.

-

Plating: Seed cells into clear, flat-bottom 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.

-

Adherence: Incubate the plates for 24 hours to allow cells to adhere and resume growth before treatment.

Protocol 2: MTT Cell Viability Assay

-

Compound Preparation: Prepare a 10 mM stock solution of 6-(Aminomethyl)isoindolin-1-one in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in culture media. The final DMSO concentration in the well must not exceed 0.5% to avoid solvent toxicity.

-

Treatment: Remove the old media from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (media with 0.5% DMSO) and "untreated control" wells (media only).

-

Incubation: Incubate plates for the desired time points (24, 48, 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: LDH Cytotoxicity Assay

-

Plate Setup: Prepare and treat a parallel 96-well plate exactly as described in Protocol 2 (Steps 1-3).

-

Controls: In addition to the vehicle control, include a "maximum LDH release" control by adding a lysis buffer (provided with the kit) to a set of untreated wells 15 minutes before the assay endpoint.

-

Sample Collection: At the end of the incubation period, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Assay Reaction: Add 50 µL of the LDH assay reaction mixture (provided with the kit) to each well of the new plate.

-

Incubation: Incubate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution.

-

Readout: Measure the absorbance at 490 nm.

Protocol 4: Caspase-Glo® 3/7 Assay

-

Plate Setup: Use opaque-walled 96-well plates suitable for luminescence. Prepare and treat the plate as described in Protocol 2 (Steps 1-3).

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Reagent Addition: At the end of the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

-

Assay: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

-

Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours.

-

Readout: Measure the luminescence using a microplate reader.

Data Analysis and Presentation

Raw data must be processed into meaningful metrics. The primary endpoint is the IC₅₀ value, which represents the concentration of a drug that is required for 50% inhibition in vitro.

Data Normalization and IC₅₀ Calculation

-

MTT Data:

-

% Viability = (Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank) * 100

-

-

LDH Data:

-

% Cytotoxicity = (Absorbance_Sample - Absorbance_Vehicle) / (Absorbance_MaxLysis - Absorbance_Vehicle) * 100

-

-

Caspase Data:

-

Fold Change = Luminescence_Sample / Luminescence_Vehicle

-

-

IC₅₀ Calculation: Plot the normalized % Viability against the log-transformed compound concentrations. Use a non-linear regression model (e.g., [log(inhibitor) vs. normalized response -- Variable slope]) in software like GraphPad Prism or R to calculate the IC₅₀ value.

Tabular Data Summary

Clear, concise tables are essential for comparing results across cell lines and assays.

Table 1: Hypothetical IC₅₀ Values (µM) for 6-(Aminomethyl)isoindolin-1-one after 48h Treatment

| Cell Line | Type | MTT Assay IC₅₀ (µM) |

| A549 | Lung Cancer | 12.5 |

| MCF-7 | Breast Cancer | 8.2 |

| HeLa | Cervical Cancer | 15.1 |

| HEK293 | Non-Cancerous | > 100 |

Table 2: Hypothetical Mechanistic Assay Results after 48h Treatment at 2x IC₅₀

| Cell Line | LDH Release (% Cytotoxicity) | Caspase 3/7 Activation (Fold Change) |

| A549 | 8.5% | 4.2-fold |

| MCF-7 | 6.1% | 5.8-fold |

| HEK293 | < 5% | 1.1-fold |

Interpretation and Path Forward

Based on the hypothetical data presented:

-

Potency and Selectivity: The compound shows moderate single-digit to low double-digit micromolar potency against the tested cancer cell lines. Crucially, the IC₅₀ value against the non-cancerous HEK293 line is significantly higher (>100 µM), indicating a favorable selectivity index. This is a highly encouraging result.

-

Mechanism of Action: The low levels of LDH release suggest that the primary mode of cell death is not necrosis. Conversely, the significant 4- to 6-fold increase in caspase 3/7 activity in cancer cells strongly implies that 6-(Aminomethyl)isoindolin-1-one induces apoptosis. The lack of caspase activation in HEK293 cells corroborates the selectivity observed in the MTT assay.

Recommended Next Steps:

-

Expanded Cell Line Screening: Test against a broader panel of cancer cell lines, including those with different genetic backgrounds (e.g., p53 wild-type vs. mutant).

-

Detailed Apoptosis Studies: Confirm apoptosis using orthogonal methods like Annexin V/PI staining and flow cytometry.[5]

-

Cell Cycle Analysis: Determine if the compound causes cell cycle arrest at a specific phase (e.g., G2/M).[4]

-

Target Deconvolution: Initiate studies to identify the molecular target(s) of the compound. Given its structural class, investigating its interaction with proteins like cereblon could be a logical starting point.[15]

This structured, multi-assay approach provides a robust foundation, enabling a confident, data-driven decision to advance 6-(Aminomethyl)isoindolin-1-one to the next stage of preclinical development.

References

- Güler, G.O., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health.

- ChemicalBook. (n.d.). 6-bromoisoindolin-1-one synthesis.

- IJPRA. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications.

- ChemBK. (n.d.). 1H-Isoindol-1-one, 6-(aminomethyl)-2,3-dihydro-.

- Kishali, N. H., et al. (n.d.). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. PubMed.

- Janežič, M., & Urleb, U. (n.d.). Evaluation of US 2016/0115161 A1: isoindoline compounds and methods of their use. Taylor & Francis Online.

- Abdel-Maksoud, M. S., et al. (2026). Anticancer Activity of a Novel Isoindoline-1,3-dione Derivative via Induction of Apoptosis in MCF-7 Breast Cancer Cells and in Ehrlich Carcinoma-bearing Mice. ResearchGate.

- Tan, A., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega.

- Issatayeva, A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI.

- GCRIS. (n.d.). IN-VITRO EVALUATION CYTOTOXIC POTENTIAL OF NOVEL ISOINDOLE DERIVATIVES ON VARIOUS CANCER CELL LINES.

- Upadhyay, S. K., & Singh, A. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia.

- Kumar, A., & Kumar, A. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.

- Stepanenko, V., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.

- Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones.

- Bakó, D., et al. (2020). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. MDPI.

- Request PDF. (n.d.). Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives.

- Niles, A. L., et al. (2007). Update on in vitro cytotoxicity assays for drug development. ResearchGate.

- Kim, H. J., et al. (n.d.). Study of the in vitro cytotoxicity testing of medical devices. PMC - NIH.

- Kovács, B., & Guttman, A. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace.

- Al-Warhi, T., et al. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents.

Sources

- 1. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.abo.fi [research.abo.fi]

- 3. Evaluation of US 2016/0115161 A1: isoindoline compounds and methods of their use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. scispace.com [scispace.com]

- 8. ijprajournal.com [ijprajournal.com]

- 9. Study of the in vitro cytotoxicity testing of medical devices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 13. researchgate.net [researchgate.net]

- 14. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models | MDPI [mdpi.com]

- 15. preprints.org [preprints.org]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 6-(Aminomethyl)isoindolin-1-one

Introduction